

The Discovery and First Isolation of 29-Hydroxyfriedelan-3-one: A Technical Guide

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Compound of Interest

Compound Name: 29-Hydroxyfriedelan-3-one

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This technical guide provides a comprehensive overview of the discovery and initial isolation of the pentacyclic triterpenoid, **29-Hydroxyfriedelan-3-one**. This document details the seminal isolation from its natural source, compiles its physicochemical and spectroscopic data, and presents a generalized experimental workflow for its extraction and purification.

Introduction

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid belonging to the friedelane family. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. The initial discovery and characterization of a novel compound are foundational steps for any future research and development.

Discovery and First Isolation

The first isolation of **29-Hydroxyfriedelan-3-one** was reported in 2000 by Fujita and his colleagues. The compound was identified as a constituent of the methanol extract of the rhizomes of *Tripterygium hypoglaucum* (Lévl.) Hutch, a plant used in traditional Chinese medicine.^{[1][2]} This discovery was part of a broader phytochemical investigation into the terpenoid constituents of this plant species.^{[1][2]}

While the full, detailed experimental protocol from the original publication by Fujita et al. is not widely available, this guide provides a generalized methodology for the isolation of friedelane triterpenoids from plant material, based on common phytochemical techniques.

Physicochemical and Spectroscopic Data

The structural elucidation of **29-Hydroxyfriedelan-3-one** was achieved through a combination of spectroscopic techniques and physicochemical measurements. The data presented below has been compiled from various sources that have subsequently isolated and characterized this compound.

Property	Data
Molecular Formula	C ₃₀ H ₅₀ O ₂
Molecular Weight	442.7 g/mol
IUPAC Name	(4R,4aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-1 1-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a- heptamethyl- 2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b- tetradecahydro-1H-picen-3-one
CAS Number	39903-21-4
Appearance	White solid
Melting Point	Decomposes at 259.6 °C
IR (KBr) ν/cm^{-1}	3530, 2934, 2868, 1708, 1700, 1458, 1388
¹ H NMR (CDCl ₃)	Signals corresponding to a friedelane skeleton with a hydroxymethyl group.
¹³ C NMR (CDCl ₃)	Signals consistent with a friedelane skeleton, including a ketone at C-3 (δ ~213 ppm) and a hydroxymethyl group at C-29 (δ ~68 ppm).
Mass Spec. (ESI-MS)	m/z [M-H] ⁻ calculated for C ₃₀ H ₄₇ O ₃ ⁻ 455.3531, found 455.3525.

Experimental Protocols: A Generalized Approach

The following section outlines a typical procedure for the isolation of **29-Hydroxyfriedelan-3-one** from a plant source, such as *Tripterygium hypoglaucum*.

Plant Material Collection and Preparation

- **Collection:** The rhizomes of the plant are collected and authenticated by a plant taxonomist.
- **Drying and Pulverization:** The collected plant material is air-dried in the shade to a constant weight and then coarsely powdered using a mechanical grinder.

Extraction

- **Solvent Extraction:** The powdered plant material is subjected to exhaustive extraction with methanol at room temperature or using a Soxhlet apparatus.[3] The choice of solvent is critical, and methanol is effective for extracting a broad range of polar to moderately non-polar compounds, including triterpenoids.
- **Concentration:** The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

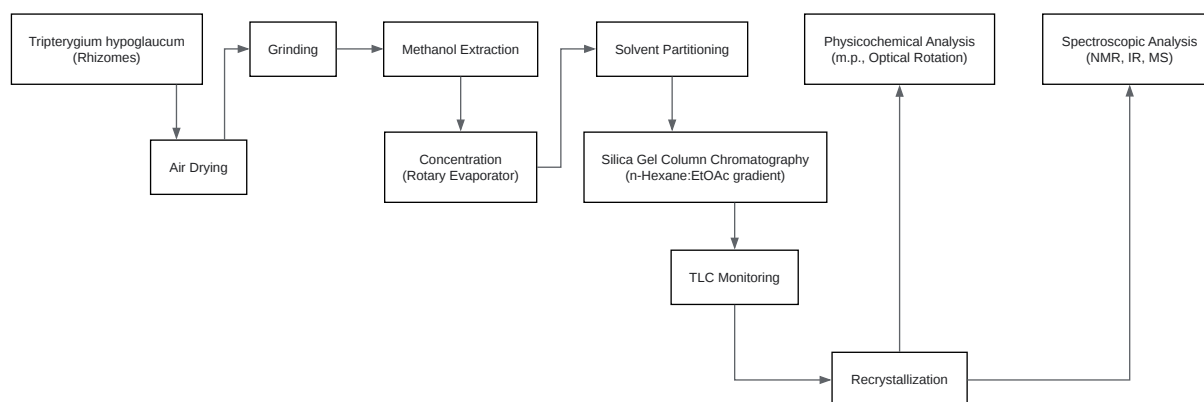
Fractionation and Chromatographic Purification

- **Solvent Partitioning:** The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Friedelane triterpenoids are expected to be present in the less polar fractions (n-hexane and chloroform).
- **Column Chromatography:** The fraction containing the target compound is subjected to column chromatography over silica gel.[4]
 - **Stationary Phase:** Silica gel (70-230 or 230-400 mesh).
 - **Mobile Phase:** A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds with different affinities for the stationary phase. **29-Hydroxyfriedelan-3-one** has been successfully isolated using a hexane/ethyl acetate (8:2 v/v) solvent system.[4]

- Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. A vanillin-sulfuric acid spray reagent followed by heating is often used for visualization of triterpenoids.
- Further Purification: Fractions containing the pure compound, as indicated by TLC, are pooled and concentrated. Recrystallization from a suitable solvent system may be performed to obtain the pure crystalline compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **29-Hydroxyfriedelan-3-one**.



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